molecular formula C26H24ClN3O5S B2706811 N-[2-(4-chlorophenyl)ethyl]-3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide CAS No. 899927-49-2

N-[2-(4-chlorophenyl)ethyl]-3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide

Cat. No.: B2706811
CAS No.: 899927-49-2
M. Wt: 526
InChI Key: XCWOQZSWUHRCOZ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione core fused with a thiophene and pyrimidine ring system. Key structural elements include:

  • A 5-formyl-2-methoxybenzyl substituent on the thienopyrimidinone nitrogen, introducing electron-withdrawing (formyl) and electron-donating (methoxy) groups.
  • A propanamide bridge connecting the aromatic and heterocyclic moieties, contributing to conformational flexibility .

Its design aligns with trends in kinase inhibitor or antimicrobial agent development, leveraging heterocyclic cores for target binding .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O5S/c1-35-22-7-4-18(16-31)14-19(22)15-30-21-10-13-36-24(21)25(33)29(26(30)34)12-9-23(32)28-11-8-17-2-5-20(27)6-3-17/h2-7,10,13-14,16,21,24H,8-9,11-12,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKZXGLVVLYELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C3C=CSC3C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group and a methoxyphenyl moiety. The structural complexity suggests diverse interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar thieno[3,2-d]pyrimidine structures exhibit potent anticancer properties. For example:

  • Mechanism of Action : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation. They may interact with DNA and proteins crucial for cell cycle regulation.
  • Case Study : A derivative with a thiazole ring showed significant cytotoxicity against various cancer cell lines, indicating that the incorporation of such moieties could enhance the anticancer efficacy of our compound.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated:

  • Activity Against Bacteria : In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidines possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (like the 4-chlorophenyl group) can enhance this activity.
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Derivative AE. coli50 µg/mL
Derivative BS. aureus25 µg/mL

Binding Affinity Studies

Molecular docking studies indicate that this compound may bind effectively to specific proteins involved in cancer and bacterial infections:

  • Binding to BSA : The binding affinity to bovine serum albumin (BSA) was evaluated using fluorescence quenching methods. The compound exhibited moderate binding constants, suggesting potential for therapeutic use as a drug carrier.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds:

  • In Silico Toxicity Predictions : Computational models have been employed to predict mutagenicity and carcinogenicity. Initial findings suggest low toxicity risks associated with the compound, making it a candidate for further development.

Comparison with Similar Compounds

Thieno[3,2-d]Pyrimidinone vs. Pyrrolo[2,3-d]Pyrimidine

  • Target Compound: The thienopyrimidinone core offers sulfur-based π-stacking and hydrogen-bonding capabilities.
  • Analog () : Pyrrolo[2,3-d]pyrimidine derivatives replace sulfur with nitrogen, enhancing basicity and solubility. For example, sulfamoyl-substituted analogs exhibit IC₅₀ values <1 µM in kinase assays due to improved hydrogen bonding .

Pyrazole- and Pyridine-Containing Analogs

  • Compound 4 () : Features a pyridin-3-yl and dichlorophenyl-substituted pyrazole. The dichlorophenyl group increases metabolic stability compared to the target’s 4-chlorophenyl group .
  • Biological Impact : Pyridine rings in analogs (e.g., ’s Timcodar) enhance solubility and bacterial target engagement, critical for antitubercular activity .

Substituent Effects

Chlorophenyl Derivatives

  • N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)Propanamide (): Simplifies the target’s structure by replacing the thienopyrimidinone with an isobutylphenyl group.
  • Target Compound : The additional heterocycle likely enhances target specificity but may reduce bioavailability due to increased molecular weight (~550 g/mol).

Methoxy and Formyl Groups

  • 5-Formyl-2-Methoxybenzyl vs. 4-Methoxyphenyl () : Brominated methoxyphenyl derivatives (e.g., Compound 5) exhibit growth inhibition (GI₅₀ = 0.8–1.2 µM) in cancer cells, while the formyl group in the target compound could facilitate covalent binding to targets .

Amide Linkage Variations

  • Piperidinyl/Pyrrolidinyl Ethoxy Propanamides () : Compounds like 12f (piperidinyl) and 12g (pyrrolidinyl) demonstrate moderate anticancer activity (IC₅₀ = 5–10 µM). Their simpler amide structures contrast with the target’s extended conjugation, which may improve thermal stability (predicted mp >200°C) .
  • Synthesis Complexity : The target compound requires multi-step synthesis (similar to ’s oxime formation and alkylation), whereas simpler amides (e.g., ) are synthesized in one step with yields >80% .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀/GI₅₀) Physical Properties
Target Compound Thieno[3,2-d]pyrimidinone 5-Formyl-2-methoxybenzyl, 4-chlorophenyl N/A Predicted mp >200°C, LogP ~3.5
N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)Propanamide Propanamide 4-Isobutylphenyl, 3-chlorophenethyl COX-2 IC₅₀ = 2.1 µM mp 116–118°C, LogP = 4.1
5,5'-Dibromohemibastadin-1 Oxime-propionate Dibromo-4-hydroxyphenyl GI₅₀ = 0.8–1.2 µM (cancer) mp 145–147°C, LogP = 2.8
N-(4-(2-(Piperidin-1-yl)Ethoxy)Phenyl)-3-Phenylpropanamide (12f) Propanamide Piperidinyl ethoxy, phenyl IC₅₀ = 5–10 µM (cancer) mp 116.8–117.8°C, LogP = 3.0
Timcodar Complex propanamide 3,4,5-Trimethoxyphenyl, pyridyl Antitubercular activity Not reported

Key Research Findings

Heterocyclic Cores: Thienopyrimidinones offer superior π-stacking vs. pyrrolopyrimidines but may face solubility challenges .

Substituent Trade-offs : Bromination () and formyl groups (target) enhance potency but complicate synthesis .

Amide Flexibility : Propanamide bridges balance conformational freedom and rigidity, critical for target engagement .

Q & A

Q. What are the key synthetic methodologies for constructing the thieno[3,2-d]pyrimidine core in this compound?

The synthesis involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidine core via cyclocondensation of thiophene derivatives with pyrimidine precursors. Substitution reactions then introduce functional groups like the 4-chlorophenyl ethyl and 5-formyl-2-methoxybenzyl moieties. Key steps include:

  • Core formation : Condensation under reflux using catalysts like acetic anhydride or phosphorus oxychloride .
  • Substitution reactions : Alkylation or acylation with reagents such as benzyl halides or chloroethyl derivatives in solvents like DMF or acetone, often catalyzed by bases (e.g., K₂CO₃ or NaH) .
  • Characterization : NMR, mass spectrometry, and TLC are critical for verifying intermediate and final product purity .

Q. Which functional groups are critical for the compound’s bioactivity, and how are they characterized?

The compound’s bioactivity is attributed to:

  • Thieno[3,2-d]pyrimidine core : Imparts rigidity and enables π-π stacking with biological targets .
  • 4-Chlorophenyl ethyl group : Enhances lipophilicity and receptor binding .
  • 5-Formyl-2-methoxybenzyl substituent : May act as a hydrogen bond donor/acceptor, influencing enzyme inhibition . Characterization involves:
  • ¹H/¹³C NMR : Confirms substituent positions and regiochemistry .
  • FT-IR : Validates carbonyl (dioxo) and formyl groups .

Q. What analytical techniques are recommended for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : Essential for confirming regiochemistry and substituent integration (e.g., distinguishing between N- and O-alkylation sites) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
  • HPLC-PDA : Assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products in multi-step reactions?

  • Stepwise temperature control : Lower temperatures (0–25°C) during sensitive steps (e.g., formyl group introduction) reduce side reactions .
  • Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves substitution efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • In-line monitoring : Real-time TLC or HPLC tracks reaction progress .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Purity variations : Rigorous HPLC validation ensures batch consistency .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Structural confirmation : Single-crystal XRD or 2D NMR (NOESY, HSQC) clarifies ambiguous regiochemistry .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Substituent modulation : Compare bioactivity of analogs with:
Substituent VariationObserved ActivityReference
4-Fluorophenyl vs. 4-chlorophenylImproved CYP450 inhibition
Methoxy vs. ethoxy groupsAltered pharmacokinetics
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2 .

Q. What methodologies identify the compound’s primary biological targets?

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Kinase profiling : Use kinase inhibitor libraries (e.g., Eurofins KinaseProfiler) to screen for inhibition .
  • Transcriptomics : RNA-seq of treated vs. untreated cells reveals pathway enrichment (e.g., apoptosis or inflammation) .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Plasma stability assays : Incubate with human plasma (37°C, pH 7.4) and monitor degradation via LC-MS. Half-life >2 hours is desirable .
  • Microsomal metabolism : Liver microsomes identify major metabolites (e.g., demethylation or oxidation) .
  • Accelerated degradation studies : Expose to UV light or elevated temperatures to simulate long-term storage .

Methodological Notes

  • Data interpretation : Cross-reference PubChem, NIST, and peer-reviewed papers for reproducibility .
  • Ethical compliance : Adhere to OECD guidelines for preclinical testing .

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